Gleditsioside J

Beschreibung

Eigenschaften

IUPAC Name |

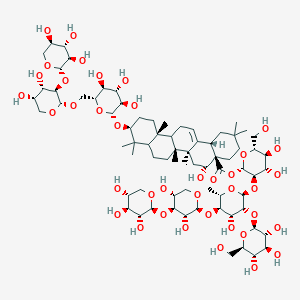

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-6-methyl-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H120O39/c1-26-55(108-62-54(96)56(32(80)24-100-62)109-60-49(91)40(82)29(77)21-98-60)53(95)59(111-64-52(94)46(88)43(85)33(19-75)104-64)66(103-26)112-58-48(90)44(86)34(20-76)105-67(58)113-68(97)74-16-15-69(2,3)17-28(74)27-9-10-37-71(6)13-12-39(70(4,5)36(71)11-14-72(37,7)73(27,8)18-38(74)81)107-63-51(93)47(89)45(87)35(106-63)25-102-65-57(42(84)31(79)23-101-65)110-61-50(92)41(83)30(78)22-99-61/h9,26,28-67,75-96H,10-25H2,1-8H3/t26-,28-,29+,30+,31-,32+,33+,34+,35+,36?,37?,38+,39-,40-,41-,42-,43+,44+,45+,46-,47-,48-,49+,50+,51+,52+,53+,54+,55-,56-,57+,58+,59+,60-,61-,62-,63-,64-,65-,66-,67-,71-,72+,73+,74+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNSISMOIISIICW-URUDKTPYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)OC1C(C(C(C(O1)CO)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H120O39 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001347085 | |

| Record name | 253123-52-3 (name too long) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1633.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

253123-52-3 | |

| Record name | 253123-52-3 (name too long) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001347085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Isolation and Structural Elucidation Methodologies for Gleditsioside J

Extraction and Fractionation Techniques from Botanical Sources

The primary botanical source for Gleditsioside J is the plant Gleditsia sinensis Lam., a member of the Leguminosae family. hebmu.edu.cnresearchgate.net The compound is typically isolated from the fruits, particularly the anomalous fruits (Fructus Gleditsiae Abnormalis). cpu.edu.cnnih.gov

The initial step involves the extraction of phytochemicals from the dried and pulverized plant material. An efficient method for this is ultrasonic-assisted extraction, which utilizes high-frequency sound waves to facilitate the release of cellular components into a solvent. mdpi.com Anhydrous ethanol (B145695) is a commonly employed solvent for this purpose. mdpi.com Following the initial extraction, the resulting solution is filtered and concentrated to yield a crude extract.

This crude extract, containing a complex mixture of compounds, undergoes further fractionation. This is often achieved through solvent-solvent partitioning. For saponins (B1172615) like Gleditsioside J, a typical fractionation process might involve partitioning the extract between water and an immiscible organic solvent such as n-butanol. This step helps to separate compounds based on their polarity, with the saponin (B1150181) fraction concentrating in a specific layer.

| Botanical Source Information for Gleditsioside J | |

| Plant Species | Gleditsia sinensis Lam. hebmu.edu.cnresearchgate.net |

| Family | Leguminosae researchgate.net |

| Plant Part Used | Fruits, Anomalous Fruits (Fructus Gleditsiae Abnormalis) cpu.edu.cnnih.gov |

| Extraction Solvent | Ethanol, Anhydrous Ethanol cpu.edu.cnmdpi.com |

| Extraction Method | Ultrasonic-assisted extraction mdpi.com |

Chromatographic Purification Strategies

To isolate Gleditsioside J from the fractionated extract, a series of chromatographic techniques are employed. cpu.edu.cn Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase. Given the complexity of the plant extract, multiple chromatographic steps are essential to achieve high purity.

Common strategies include:

Macroporous Resin Column Chromatography: This is often used as an initial purification step to remove pigments and other classes of compounds from the crude saponin fraction.

Silica (B1680970) Gel Column Chromatography: This technique separates compounds based on polarity. The extract is applied to a column packed with silica gel, and solvents of increasing polarity are used to elute the compounds. cpu.edu.cnmdpi.com

Sephadex LH-20 Column Chromatography: This method separates molecules based on their size (size-exclusion chromatography) and polarity. It is particularly effective for purifying saponins and other natural products. cpu.edu.cn

Reversed-Phase Chromatography (ODS/C18): In this technique, a non-polar stationary phase (like octadecyl-silica) is used with a polar mobile phase. It is a powerful tool for the fine separation of closely related saponins. cpu.edu.cn High-Performance Liquid Chromatography (HPLC) using a C18 column is frequently used for the final purification and for analytical quantification of the compound. srce.hrresearchgate.net

The sequential application of these methods allows for the systematic removal of impurities, ultimately yielding Gleditsioside J as a purified, white amorphous solid. scribd.com

| Chromatographic Techniques for Gleditsioside J Purification |

| Macroporous Resin Chromatography cpu.edu.cnresearchgate.net |

| Silica Gel Column Chromatography cpu.edu.cnmdpi.com |

| Sephadex LH-20 Chromatography cpu.edu.cnresearchgate.net |

| MCI Gel Chromatography cpu.edu.cnresearchgate.net |

| ODS (Reversed-Phase) Column Chromatography cpu.edu.cnresearchgate.net |

| High-Performance Liquid Chromatography (HPLC) srce.hrresearchgate.net |

Advanced Spectroscopic Characterization Techniques

Once Gleditsioside J is isolated, its chemical structure is determined using a combination of advanced spectroscopic methods. These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement. nih.gov

NMR spectroscopy is the most powerful tool for elucidating the structure of complex organic molecules like Gleditsioside J. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are required to piece together the molecular puzzle.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the different types of protons in the molecule and their immediate electronic environment. ¹³C NMR reveals the number and type of carbon atoms (e.g., CH₃, CH₂, CH, C).

2D NMR: These experiments show correlations between different nuclei, allowing for the determination of the complete carbon skeleton and the sequence of the sugar chains attached to the aglycone. Key 2D NMR experiments used in the structural elucidation of Gleditsiosides include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings within the same spin system.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule, such as the sugar units to the aglycone. nih.gov

HSQC/HETCOR (Heteronuclear Single Quantum Coherence/Heteronuclear Correlation): Correlates directly bonded proton and carbon atoms. nih.gov

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about protons that are close in space, which helps to determine the relative stereochemistry and conformation of the molecule. nih.gov

Through the comprehensive analysis of these NMR spectra, the aglycone structure, the identity and sequence of the monosaccharide units, and their linkage positions are established. nih.gov

Mass spectrometry is used to determine the molecular weight and elemental composition of Gleditsioside J. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the precise molecular formula. For Gleditsioside J, the molecular formula has been established as C₇₄H₁₂₀O₃₉. scribd.com Techniques such as Fast Atom Bombardment (FAB-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are particularly suitable for large, non-volatile molecules like saponins. nih.gov

| Physicochemical and Spectrometric Data for Gleditsioside J | |

| Physical State | White amorphous solid scribd.com |

| Molecular Formula | C₇₄H₁₂₀O₃₉ scribd.com |

| Molecular Weight | 1632.74 scribd.com |

| Melting Point | 256–257°C (dec.) scribd.com |

| Optical Rotation | [α]D²¹ = -15.0 (c = 0.10, MeOH) scribd.com |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. lehigh.edu The IR spectrum of Gleditsioside J would be expected to show characteristic absorption bands corresponding to the functional groups present in a triterpenoid (B12794562) saponin. These typically include:

A broad absorption band for hydroxyl (-OH) groups from the aglycone and the numerous sugar moieties.

Absorption bands for C-H stretching in alkyl groups.

Strong absorption bands for C-O stretching, indicative of the glycosidic linkages and hydroxyl groups.

Potential bands for any carbonyl (C=O) groups if present in the aglycone structure.

While IR provides valuable group-level information, it is used in concert with NMR and MS for a complete structural assignment. lehigh.eduphysicsandmathstutor.com

The determination of the absolute stereochemistry of the multiple chiral centers in Gleditsioside J is a critical final step in its structural elucidation. Circular Dichroism (CD) spectroscopy is a key technique for this purpose. frontiersin.org CD measures the differential absorption of left and right circularly polarized light by a chiral molecule.

The experimental CD spectrum of Gleditsioside J can be compared with theoretically calculated spectra for all possible stereoisomers. frontiersin.org A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the chiral centers in both the aglycone and the sugar units. The specific optical rotation value, measured by polarimetry, also serves as a fundamental characteristic of the molecule's chirality. scribd.com

Biosynthetic Pathways and Transcriptional Regulation of Gleditsiosides

Precursor Biosynthesis through Mevalonate (B85504) (MVA) and Methylerythritol Phosphate (B84403) (MEP) Pathways

The journey to Gleditsioside J begins with the creation of the fundamental building blocks of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl diphosphate (B83284) (DMAPP). mdpi.com Plants, including Gleditsia sinensis, utilize two distinct pathways to produce these precursors: the mevalonate (MVA) pathway located in the cytosol and the methylerythritol phosphate (MEP) pathway, also known as the 2-C-methyl-d-erythritol 4-phosphate/1-deoxy-d-xylulose 5-phosphate (MEP/DOXP) pathway, which occurs in plastids. mdpi.com

The MVA pathway is essential for producing the triterpenoid (B12794562) backbone of saponins (B1172615). mdpi.com Transcriptome analysis of G. sinensis has identified unigenes encoding all the key enzymes of this pathway. nih.gov These shared precursors, IPP and DMAPP, also serve as the foundation for various other metabolic pathways, including the synthesis of essential plant hormones. mdpi.comresearchgate.net

Table 1: Identified Unigenes for MVA and MEP Pathway Enzymes in Gleditsia sinensis

| Pathway | Enzyme | Abbreviation | EC Number | Number of Unigenes Identified |

|---|---|---|---|---|

| MVA | Acetyl-CoA acetyltransferase | AACT | 2.3.1.9 | 3 |

| MVA | HMG-CoA synthase | HMGS | 2.3.3.10 | 3 |

| MVA | HMG-CoA reductase | HMGR | 1.1.1.34 | 4 |

| MVA | Mevalonate kinase | MVK | 2.7.1.36 | 3 |

| MVA | Phosphomevalonate kinase | PMK | 2.7.4.2 | 1 |

| MEP | 1-deoxy-D-xylulose-5-phosphate synthase | DXS | 2.2.1.7 | 4 |

| MEP | 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR | 1.1.1.267 | 2 |

Data sourced from transcriptome analysis of G. sinensis. nih.gov

Enzymatic Steps in Triterpenoid Backbone Formation

Following the synthesis of IPP and DMAPP, these precursors are assembled into a 30-carbon molecule, 2,3-oxidosqualene (B107256). This molecule is the direct precursor to the triterpenoid scaffold, which is then sequentially modified by several key enzyme families. mdpi.com

The first committed step in the biosynthesis of the triterpenoid saponin (B1150181) backbone is the cyclization of 2,3-oxidosqualene. nih.govmdpi.com This crucial reaction is catalyzed by enzymes known as oxidosqualene cyclases (OSCs). In the case of Gleditsioside J, which is an oleanane-type saponin, an OSC such as beta-amyrin (B1666858) synthase is responsible for forming the initial pentacyclic triterpenoid skeleton. nih.gov

Once the basic triterpenoid backbone is formed, it undergoes a series of oxidative modifications. These reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs), a large and diverse family of enzymes. researchgate.net These enzymes introduce hydroxyl groups and other functionalities to the triterpene scaffold, creating a wide array of sapogenins (the non-sugar portion of saponins). mdpi.comresearchgate.net In G. sinensis, several CYP families, including CYP72A, CYP716A, CYP88D, and CYP93E1, have been identified as key players in saponin biosynthesis. nih.govmdpi.comnih.gov These modifications are critical for the eventual biological activity of the resulting saponins.

The final and most significant step in generating the vast diversity of saponins is glycosylation. mdpi.com This process is carried out by UDP-glycosyltransferases (UGTs), which attach various sugar moieties to the sapogenin backbone at specific positions. researchgate.net This glycosylation is crucial for the properties of saponins, as it can increase their solubility and stability. mdpi.com Gleditsioside J, being a complex bisdesmosidic glycoside, has sugar chains attached at two different points on its aglycone structure. acs.org Transcriptome studies of G. sinensis have revealed a large number of unigenes—77 in one study—that encode for UGTs, highlighting the importance of this enzyme family in producing the plant's diverse saponin profile. nih.govnih.gov Many of these UGTs are highly expressed in the fruit, which corresponds with the high concentration of gleditsiosides found there. nih.govnih.gov

Cytochrome P450 Monooxygenases (CYPs)

Transcriptional Regulation of Gleditsioside Biosynthesis

The production of Gleditsioside J is a highly regulated process, controlled at the level of gene transcription. The expression of the genes encoding the biosynthetic enzymes is fine-tuned, often in a tissue-specific and developmentally dependent manner. mdpi.com

Through transcriptome and metabolome analyses of G. sinensis, researchers have identified a substantial number of genes potentially involved in the biosynthesis of triterpenoid saponins like Gleditsioside J. nih.govnih.gov These studies provide a genetic blueprint for understanding and potentially manipulating saponin production. nih.gov

Key findings from these analyses include:

Enzyme-Encoding Unigenes: A significant number of unigenes encoding the core enzyme families have been cataloged. For instance, studies have identified 37 unigenes for CYPs and 77 for UGTs. nih.govnih.gov A 2023 study focusing on pod development identified 99 differentially expressed unigenes related to 17 enzymes in the gleditsioside biosynthesis pathway. mdpi.com

Crucial Regulatory Genes: Weighted gene correlation network analysis (WGCNA) has pointed to specific genes that may be critical regulators. For example, unigenes CL5845.Contig1 (encoding HMGCR) and CL8823.Contig2 (encoding LUP4, a lupeol (B1675499) synthase) were identified as potentially being involved in gleditsioside biosynthesis. mdpi.com Overexpression experiments have confirmed that enhancing the expression of genes for HMGCR and CYP93E1 can significantly boost gleditsioside production. mdpi.com

Transcription Factors and microRNAs: The regulation of these biosynthetic genes is influenced by transcription factors (TFs). mdpi.com TFs from families such as WRKY, AP2/ERF, and bHLH are known to positively regulate triterpenoid saponin biosynthesis. mdpi.com Furthermore, recent research suggests that small, non-coding RNAs called microRNAs (miRNAs) also play a crucial role in regulating triterpenoid saponin synthesis in Gleditsia sinensis. mdpi.com

Table 2: Key Enzyme Families and Corresponding Unigenes in Gleditsia sinensis

| Enzyme Family | Function | Number of Identified Unigenes |

|---|---|---|

| Oxidosqualene Cyclases (OSCs) | Forms the basic triterpenoid skeleton | Not specified in abstracts |

| Cytochrome P450s (CYPs) | Oxidative modification of the triterpene backbone | 37 |

| UDP-Glycosyltransferases (UGTs) | Attaches sugar moieties to the sapogenin | 77 |

Data sourced from transcriptome analysis of G. sinensis. nih.govnih.gov

Role of Transcription Factors (TFs) in Pathway Modulation

The biosynthesis of triterpenoid saponins, including Gleditsioside J, is a tightly regulated process at the transcriptional level. Transcription factors (TFs)—proteins that bind to specific DNA sequences to control the rate of transcription—are pivotal in modulating the expression of biosynthetic genes. mdpi.comfrontiersin.org In various plants, TF families such as bHLH (basic helix-loop-helix), MYB, and WRKY have been shown to play essential roles in regulating the production of terpenoids and triterpenoids. mdpi.com

While the specific transcription factors that directly regulate Gleditsioside J biosynthesis are still a subject of ongoing research, studies on related species within the Fabaceae family offer significant insights. In the model legume Medicago truncatula, the jasmonate-responsive bHLH transcription factors TSAR1 and TSAR2 are known to regulate triterpenoid saponin biosynthesis. frontiersin.orgnih.gov Similarly, in Glycyrrhiza uralensis, another member of the Fabaceae family, the TF GubHLH3 upregulates genes involved in the biosynthesis of oleanane-type triterpenoid saponins. frontiersin.org These TFs often respond to hormonal signals like jasmonates (JA), which are involved in plant defense, indicating a link between saponin production and stress responses. frontiersin.orgnih.gov

The extensive number of subclade IVa bHLH transcription factors found in Fabaceae plants compared to other plant families suggests a specific evolutionary diversification for the regulation of saponin biosynthesis. nih.govresearchgate.netnih.gov This evidence strongly suggests that homologous TFs in Gleditsia sinensis are key modulators of the Gleditsioside J pathway, coordinating the expression of the necessary enzymatic genes.

Gene Expression Profiling in Different Tissues and Developmental Stages

The production of Gleditsioside J is not uniform throughout the Gleditsia sinensis plant; it is spatially and temporally regulated. Transcriptome and metabolome analyses have revealed that triterpenoid saponins are present in all parts of the plant, but their highest levels of expression and accumulation are found in the pods (fruit). mdpi.comnih.gov

Detailed research tracking the development of G. sinensis pods has shown that gleditsioside levels increase significantly as the pods mature from June to November. mdpi.comresearchgate.net This increase in saponin content correlates with changes in gene expression. Transcriptome analysis of pods at six different developmental stages identified 99 unigenes encoding 17 key enzymes in the gleditsioside pathway that were differentially expressed. mdpi.comresearchgate.net Among these, the genes encoding HMG-CoA reductase (HMGCR), a key enzyme in the precursor pathway, and specific cytochrome P450s and UDP-glucosyltransferases, which perform later-stage modifications, are particularly important. mdpi.comnih.govvulcanchem.com

Weighted gene correlation network analysis (WGCNA) has further pinpointed specific unigenes whose expression is highly correlated with gleditsioside accumulation. mdpi.comresearchgate.net Transient transformation experiments have confirmed that overexpression of certain genes, such as HMGCR (CL5845.Contig1), LUP4 (CL8823.Contig2), and CYP93E1 (CL11248.Contig4), leads to a significant enhancement of gleditsioside biosynthesis. mdpi.comresearchgate.net This demonstrates that the rate of synthesis is directly linked to the transcriptional activity of these key genes in the pods during specific developmental phases.

| Gene/Enzyme | Unigene ID | Function in Pathway | Supporting Evidence |

|---|---|---|---|

| HMG-CoA Reductase (HMGCR) | CL5845.Contig1 | Catalyzes a rate-limiting step in the MVA pathway for precursor synthesis. vulcanchem.com | Identified as a differentially expressed gene (DEG); overexpression enhanced gleditsioside synthesis. mdpi.com |

| Beta-amyrin synthase (LUP4) | CL8823.Contig2 | An oxidosqualene cyclase (OSC) that forms the triterpene backbone. mdpi.comresearchgate.net | Identified via WGCNA; overexpression enhanced gleditsioside synthesis. mdpi.comresearchgate.net |

| Cytochrome P450 (CYP93E1) | CL11248.Contig4 | Mediates oxidative modifications of the triterpene skeleton. vulcanchem.com | Identified as a key enzyme; overexpression enhanced gleditsioside synthesis. mdpi.comresearchgate.net |

| UDP-glucosyltransferase (UGT) | Multiple (77 unigenes identified) | Attaches sugar moieties to the sapogenin, the final step in creating diverse saponins. nih.govnih.gov | Identified as a key enzyme family with high expression in fruit. nih.govresearchgate.net |

Interconnected Metabolic Pathways and Precursor Flow

The biosynthetic pathway leading to Gleditsioside J does not function in isolation. It is deeply embedded within the primary and secondary metabolism of the plant, sharing precursors and competing for metabolic flux with numerous other pathways. mdpi.compulsus.com The entire process of triterpenoid saponin biosynthesis begins with the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). mdpi.commdpi.com

These precursors are produced via two main pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids. mdpi.comnih.gov In G. sinensis, these precursors are the starting point not only for gleditsiosides but for at least ten other identified metabolic pathways. mdpi.comcolab.ws This creates a significant metabolic branch point where the flow of IPP and DMAPP must be partitioned.

The interconnected pathways include the biosynthesis of essential compounds such as sterols (via the sterol biosynthesis pathway, STB) and plant hormones like brassinosteroids (via the brassinolide (B613842) biosynthesis pathway, BRB). mdpi.comdntb.gov.ua These pathways all draw from the same pool of precursors (IPP, DMAPP, GPP, and FPP), creating a complex regulatory network where the synthesis of one class of compounds can influence the production of others. mdpi.comresearchgate.net For instance, the cyclization of 2,3-oxidosqualene is a critical branch point; the enzyme β-amyrin synthase directs the precursor toward saponin synthesis, while cycloartenol (B190886) synthase diverts it toward the production of phytosterols. mdpi.commdpi.com This interconnectedness highlights the complexity of metabolic engineering for the enhanced production of specific compounds like Gleditsioside J.

| Shared Precursor | Gleditsioside Pathway Step | Interconnected Pathway(s) | Significance |

|---|---|---|---|

| Isopentenyl Pyrophosphate (IPP) | Foundation for the entire pathway. mdpi.com | Sterol Biosynthesis, Brassinosteroid Biosynthesis, Monoterpene Biosynthesis, Hormone regulation. mdpi.commdpi.com | A fundamental building block for thousands of plant metabolites, creating a major hub of metabolic traffic. |

| Dimethylallyl Pyrophosphate (DMAPP) | Isomer of IPP, required for chain elongation. mdpi.com | Sterol Biosynthesis, Brassinosteroid Biosynthesis, Indole Alkaloid Biosynthesis. mdpi.comcolab.ws | Co-substrate with IPP, essential for initiating terpenoid chains. |

| Farnesyl Diphosphate (FPP) | Direct precursor to squalene. | Sesquiterpenoid Biosynthesis, Diterpenoid Biosynthesis. mdpi.com | A key intermediate that serves as a branch point for different classes of terpenoids. |

| 2,3-Oxidosqualene | Cyclized to form the triterpene skeleton. nih.gov | Sterol Biosynthesis (leading to phytosterols). mdpi.com | The first committed step differentiating saponin biosynthesis from primary sterol metabolism. mdpi.com |

Pharmacological Mechanisms and Biological Activities of Gleditsioside J: in Vitro and Preclinical Studies

Anti-angiogenic Properties and Cellular Mechanisms

Angiogenesis is a complex, multi-step process involving the proliferation, migration, and differentiation of endothelial cells. Several studies have investigated the anti-angiogenic potential of compounds derived from Gleditsia sinensis, the plant source of Gleditsioside J.

Inhibition of Endothelial Cell Proliferation

The proliferation of endothelial cells is a fundamental step in the formation of new blood vessels. While the ethanol (B145695) extract of Gleditsia sinensis thorn (EEGS) has demonstrated a dose-dependent antiproliferative effect on Human Umbilical Vein Endothelial Cells (HUVECs), specific data on the direct effect of isolated Gleditsioside J on endothelial cell proliferation is not extensively detailed in current scientific literature. nih.gov General studies on related compounds suggest that saponins (B1172615) from Gleditsia sinensis can induce apoptotic cell death in HUVECs, which would inherently inhibit proliferation. nih.gov

Modulation of Endothelial Cell Migration Dynamics

The migration of endothelial cells is essential for the sprouting of new vessels into surrounding tissues. The general extract from Gleditsia sinensis has been shown to significantly inhibit the migration of HUVECs in a dose-dependent manner. nih.gov For instance, a related compound, Gleditsioside B, has been shown to effectively abrogate the migration of HUVECs induced by basic fibroblast growth factor (bFGF). thermofisher.com However, specific studies detailing the direct modulatory effects of Gleditsioside J on endothelial cell migration dynamics are limited.

Suppression of Endothelial Tube Formation

A crucial stage of angiogenesis is the organization of endothelial cells into three-dimensional capillary-like structures, a process known as tube formation. Research has indicated that Gleditsioside J, as part of a group of active saponin (B1150181) components from Gleditsia sinensis fruits (including gleditsiosides B, I, J, O, and Q), exerts in vitro anti-angiogenic effects on HUVEC cells, which includes the inhibition of tube formation. nih.govnih.gov One study specifically noted that gleditsiosides B, I, J, O, and Q demonstrated inhibitory effects on tube formation at a concentration of 3 µM. nih.gov

Interactive Table: Effect of Gleditsioside J and Related Compounds on Endothelial Tube Formation

| Compound/Extract | Cell Line | Assay | Observed Effect | Citation |

| Gleditsioside J (as part of a saponin mix) | HUVEC | Tube Formation | Inhibition of tube formation | nih.govnih.gov |

| Ethanol Extract of Gleditsia sinensis thorn (EEGS) | HUVEC | Tube Formation | Dose-dependent decrease in tube length and branch numbers | nih.gov |

Regulation of Pro-angiogenic Growth Factors (e.g., bFGF, VEGF) and Receptors

Pro-angiogenic growth factors such as vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF) are key drivers of angiogenesis. cellbiolabs.com While the ethanol extract of Gleditsia sinensis has been shown to suppress new vessel formation induced by a combination of VEGF and bFGF in vivo, there is a lack of specific data on how Gleditsioside J directly regulates the expression or activity of these growth factors and their receptors. nih.gov

Impact on Angiogenesis-Related Protein Expression (e.g., MMP-2, ET-1, FAK)

The degradation of the extracellular matrix by matrix metalloproteinases (MMPs), such as MMP-2, is a critical step for endothelial cell invasion. thermofisher.com Endothelin-1 (ET-1) is a pro-angiogenic protein, and Focal Adhesion Kinase (FAK) is a key signaling protein involved in cell migration. thermofisher.comijournals.cn Studies on the ethanol extract of Gleditsia sinensis have shown a reduction in the expression of ET-1 and MMP-2 in HUVEC cells. nih.gov Furthermore, the related compound Gleditsioside B has been demonstrated to inhibit the expression and activity of MMP-2 and restrain the phosphorylation of FAK. thermofisher.com However, direct evidence of the impact of isolated Gleditsioside J on the expression and activity of MMP-2, ET-1, and FAK is not yet available in the scientific literature.

Anti-tumor Efficacy and Associated Molecular Events

The anti-angiogenic properties of a compound often correlate with its potential anti-tumor efficacy, as tumors rely on angiogenesis for growth and metastasis. While extracts from Gleditsia sinensis and other constituent compounds like cytochalasin H have demonstrated anti-tumor effects in vivo, specific studies focusing on the anti-tumor efficacy and the associated molecular events of Gleditsioside J are currently lacking. nih.gov Research into the direct effects of Gleditsioside J on cancer cell proliferation, apoptosis, and the specific molecular pathways involved is needed to fully elucidate its potential as an anti-tumor agent.

Induction of Apoptosis in Cancer Cell Lines

There is currently no specific information available in the scientific literature detailing how Gleditsioside J induces apoptosis in cancer cell lines.

Caspase-Dependent Apoptotic Pathways (e.g., Caspase-3, Caspase-8)

Specific data on the involvement of caspase-3, caspase-8, or other caspases in Gleditsioside J-mediated apoptosis is not available.

Role of Pro-apoptotic and Anti-apoptotic Protein Modulation (e.g., Fas)

The effect of Gleditsioside J on the modulation of pro-apoptotic and anti-apoptotic proteins, such as Fas, has not been documented.

Cell Cycle Arrest Mechanisms (e.g., G0/G1, G2/M Phase Arrest)

There are no available studies that have investigated the effects of Gleditsioside J on the cell cycle of cancer cells, including any potential arrest at the G0/G1 or G2/M phases.

Modulation of Oncogenic Signaling Pathways (e.g., ERK, PI3K/AKT)

While other Gleditsiosides have been shown to affect pathways like ERK and PI3K/AKT, the specific impact of Gleditsioside J on these or other oncogenic signaling pathways has not been reported.

Suppression of Cancer Cell Adhesion and Migration

Research specifically demonstrating the ability of Gleditsioside J to suppress the adhesion and migration of cancer cells is not present in the available literature.

Preclinical Anti-tumor Studies in Xenograft Models

There is no evidence from preclinical studies using xenograft models to support the anti-tumor activity of Gleditsioside J in vivo.

Further research is necessary to isolate and characterize the bioactivities of Gleditsioside J to determine if it holds any therapeutic promise in the context of cancer treatment. Until such studies are conducted and published, a detailed and scientifically accurate account of its pharmacological mechanisms cannot be provided.

Anti-inflammatory Actions and Immunomodulatory Effects

Triterpenoid (B12794562) saponins isolated from Gleditsia species have demonstrated significant anti-inflammatory and immunomodulatory properties in preclinical studies. nih.govtandfonline.com These effects are attributed to their ability to modulate key components of the inflammatory cascade.

A key mechanism underlying the anti-inflammatory effects of Gleditsia saponins is the inhibition of crucial inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.govnih.gov In inflammatory states, particularly those induced by lipopolysaccharide (LPS), the production of NO and PGE2 is significantly increased. Studies on extracts and fractions rich in these saponins show a marked reduction in the production of both NO and PGE2 in activated macrophages. d-nb.info This inhibitory action is linked to the downregulation of the enzymes responsible for their synthesis, namely inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). d-nb.inforesearchgate.net The suppression of these mediators is a critical step in controlling the inflammatory response. nih.gov

In Vitro Effects of Gleditsia Saponins on Inflammatory Mediators

| Cell Line | Inducing Agent | Treatment | Observed Effect | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Gleditsia sinensis thorn extract | Decreased production of NO and PGE2 | researchgate.net |

Gleditsia saponins also exert their anti-inflammatory effects by modulating the expression of pro-inflammatory cytokines. frontiersin.org Cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β) are pivotal in initiating and amplifying inflammatory responses. frontiersin.orgopendentistryjournal.comnih.gov Research has shown that extracts from Gleditsia can decrease the expression of TNF-α and IL-1β. researchgate.netresearchgate.net These cytokines often work in synergy to enhance inflammatory reactions. opendentistryjournal.commdpi.com The ability of Gleditsia compounds to suppress these key signaling molecules highlights their potential in managing inflammatory conditions. nih.gov

Impact of Gleditsia Extracts on Pro-inflammatory Cytokine Production

| Study Type | Model | Treatment | Key Findings | Reference |

|---|---|---|---|---|

| In vitro | LPS-activated RAW 264.7 macrophages | Aqueous extract of Gleditsia sinensis thorns | Dose-dependent decrease in TNF-α and IL-1β production | researchgate.net |

The anti-inflammatory activities of compounds are often rooted in their ability to regulate key intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are central to the inflammatory process, controlling the transcription of numerous pro-inflammatory genes. csic.esarvojournals.orgnih.gov It is hypothesized that the glycosyl chains of gleditsiosides play a role in modulating these pathways, potentially through interactions with NF-κB signaling. While direct evidence for Gleditsioside J is pending, the known actions of related saponins suggest that interference with NF-κB and MAPK activation is a likely mechanism for their anti-inflammatory effects. scispace.comijournals.cn For instance, Gleditsioside B has been shown to inhibit ERK and PI3K/AKT signaling pathways, which are related to MAPK signaling. physiology.org

Modulation of Pro-inflammatory Cytokine Expression (e.g., TNF-α, IL-1β)

Other Investigated Biological Activities (as applicable to Gleditsiosides generally)

Beyond their anti-inflammatory properties, saponins from the Gleditsia genus have been investigated for a range of other biological activities. nih.gov

Several studies have highlighted the antioxidant potential of extracts from Gleditsia species. tandfonline.com Antioxidant activity is crucial for mitigating cellular damage caused by oxidative stress, a condition implicated in numerous chronic diseases. nih.gov The antioxidant mechanisms of these compounds may involve the scavenging of free radicals and the activation of cellular antioxidant defense systems, such as the Nrf-2/Keap-1 signaling pathway. nih.gov Transcriptome analysis of Gleditsia sinensis has identified numerous unigenes associated with "antioxidant activity," suggesting a genetic basis for the production of these beneficial compounds. mdpi.com

The saponins found in Gleditsia have also been recognized for their antimicrobial properties. tandfonline.comsrce.hr Extracts from Gleditsia sinensis have demonstrated the ability to inhibit the growth of various microbes. science.gov This antimicrobial potency contributes to the traditional uses of the plant in treating infections. mdpi.com The saponin-rich nature of Gleditsia fruits has led to their use in products like soaps and detergents. srce.hr

Anti-allergic Responses (e.g., Mast Cell Degranulation Inhibition)

The anti-allergic potential of Gleditsioside J has been investigated through its ability to inhibit mast cell degranulation, a critical event in the cascade of allergic reactions. Mast cells, upon activation, release a variety of mediators, such as histamine (B1213489) and β-hexosaminidase, which contribute to the symptoms of allergy. The inhibition of the release of these mediators is a key indicator of a compound's anti-allergic activity.

Preclinical in vitro studies have explored the effects of various saponins isolated from the anomalous fruits of Gleditsia sinensis on mast cell degranulation. nih.gov In one pivotal study, the inhibitory activity of eleven triterpenoid saponins on the release of β-hexosaminidase from rat peritoneal mast cells stimulated by compound 48/80 was evaluated. nih.gov Among the tested compounds, four demonstrated effective inhibition of mast cell degranulation. nih.gov

While the specific quantitative data for Gleditsioside J's inhibitory effect on β-hexosaminidase release is not detailed in the available abstracts of this research, the study did identify key structural features of the saponins that influenced their anti-allergic activity. nih.gov The research indicated that the type of aglycone and the structure of the sugar chains attached to it were critical for the inhibitory effects. nih.gov Specifically, saponins with an echinocystic acid aglycone were found to be more effective than those with an oleanolic acid aglycone. nih.gov The study also highlighted that the presence and nature of the sugar chain at the C-3 position were essential for the inhibitory activity. nih.gov

The proposed mechanism for the anti-allergic action of the active saponins from Gleditsia sinensis involves the modulation of intracellular cyclic AMP (cAMP) levels. nih.gov The four active saponins were found to significantly increase the intracellular cAMP content in mast cells. nih.gov Elevated cAMP levels are known to stabilize mast cells and inhibit their degranulation. These findings suggest that the anti-allergic effects of these compounds, potentially including Gleditsioside J, are mediated through the elevation of intracellular cAMP, which in turn prevents the release of allergic mediators. nih.gov

Further research providing specific data on the concentration-dependent inhibition of mast cell degranulation by Gleditsioside J is needed to fully elucidate its potency and therapeutic potential as an anti-allergic agent.

Structure Activity Relationship Sar Studies of Gleditsioside J and Analogs

Correlative Analysis between Glycosylation Patterns and Biological Activity

The glycosidic chains attached to the aglycone core of saponins (B1172615) are known to be significant determinants of their biological and chemical properties, including water solubility, stability, and interaction with biological membranes. nih.gov In the case of Gleditsia saponins, the number, type, and sequence of sugar residues in the oligosaccharide chains at positions C-3 and C-28 of the triterpenoid (B12794562) skeleton play a vital role in their activity.

The complex oligosaccharide chains, such as those found in Gleditsioside J, contribute to the molecule's amphiphilic nature, which is essential for its interaction with cell membranes and subsequent biological effects. mdpi.com The hydrolysis of these sugar chains, either chemically or enzymatically, often leads to a significant reduction or complete loss of biological activity, underscoring the necessity of the glycosidic components. silae.it For many triterpenoid saponins, the presence of two sugar chains (bidesmosidic nature) is a key feature for certain biological activities. silae.it

Influence of Aglycone Modifications on Pharmacological Profiles

Modifications to the aglycone, or sapogenin, portion of Gleditsia saponins have been a primary focus of SAR studies, revealing several key structural features that modulate their pharmacological profiles, especially cytotoxicity against tumor cell lines.

A pivotal study on saponins from Gleditsia sinensis demonstrated the critical role of specific functional groups on the aglycone for their cytotoxic effects. thieme-connect.comnih.gov The presence of a monoterpene unit was found to be a necessary feature for the activity. thieme-connect.com Furthermore, the introduction of a hydroxyl group at the C-16α position of the aglycone significantly increased the cytotoxic activity of the saponins. thieme-connect.com Compounds lacking this 16α-hydroxy group exhibited only moderate cytotoxicity, while their hydroxylated counterparts were markedly more potent. thieme-connect.com

The number of monoterpene units attached to the saponin (B1150181) structure also plays a crucial role. Saponins with two monoterpene units generally displayed stronger cytotoxic activity than those with only one. thieme-connect.com For example, Gleditsioside P, which contains three monoterpenoid units, is a notable example of how increasing these units can impact the molecular structure. acs.org The position of substituents on the monoterpene unit itself can also influence activity, as a hydroxyl group at C-9 of the monoterpene unit was shown to enhance cytotoxicity. thieme-connect.com

The following table summarizes the cytotoxic activities of several Gleditsia saponin analogs against the HL-60 human leukemia cell line, illustrating the impact of aglycone modifications.

| Compound | 16α-OH | Number of Monoterpene Units | Other Key Features | IC₅₀ (µM) on HL-60 cells |

| Analog 1 | No | 1 | >100 | |

| Analog 2 | Yes | 1 | 15.8 | |

| Analog 3 | Yes | 2 | 8.9 | |

| Analog 4 | No | 1 | OH at C-9 of monoterpene | 45.2 |

| Analog 5 | Yes | 1 | Additional galactose | 10.5 |

This table is a representative summary based on findings from Zhong et al. (2004) and is intended to illustrate SAR principles. The analogs are representative of the compounds tested in the study.

These findings clearly indicate that the cytotoxic profile of Gleditsia saponins is finely tuned by the hydroxylation pattern and the presence and number of acylated monoterpene moieties on the aglycone.

Stereochemical Considerations in Bioactivity

For triterpenoid saponins, the stereochemistry at the various chiral centers of the pentacyclic aglycone is critical. The specific ring junctions and the orientation of substituents, such as hydroxyl groups, determine the conformation of the aglycone and thus its interaction with receptors or enzymes.

Computational Modeling Approaches for SAR Elucidation

Computational modeling and quantitative structure-activity relationship (QSAR) studies are powerful tools for elucidating the SAR of natural products and for designing novel analogs with improved activity. These methods can provide insights into the three-dimensional structural requirements for bioactivity and predict the potency of new compounds.

Although detailed computational docking or molecular dynamics simulations specifically for Gleditsioside J are not widely published, the development of predictive QSAR models for its analogs represents a significant step forward. nih.gov These approaches can help to prioritize the synthesis of new derivatives with a higher probability of potent biological activity, thereby accelerating the drug discovery process.

Advanced Analytical Methodologies for Gleditsioside J Quantification and Characterization

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of triterpenoid (B12794562) saponins (B1172615) like Gleditsioside J. researchgate.net Due to the lack of strong chromophores in many saponins, detection can be challenging, often necessitating derivatization or the use of detectors other than UV-Vis, though UV detection at low wavelengths (around 205-210 nm) is also employed. researchgate.netsrce.hrresearchgate.net

Method Development and Optimization (e.g., Mobile Phase, Column Chemistry)

The development of a robust HPLC method requires careful optimization of several parameters to achieve adequate separation of Gleditsioside J from a complex mixture of other saponins and phytochemicals present in the extract.

Column Chemistry: Reversed-phase columns are predominantly used for the separation of saponins. A common choice is an ODS (Octadecylsilane) or C18 column, such as an ODS-2 Hypersil (250mm × 4.6mm, 5μm) or a Dikma Kromasil C18 column (250 mm × 4.6 mm, 5 μm). researchgate.netresearchgate.net These columns provide excellent separation for moderately polar to nonpolar compounds like triterpenoid saponins.

Mobile Phase: A gradient elution mode is typically necessary to resolve the complex mixture of saponins found in Gleditsia extracts. researchgate.netsrce.hr The mobile phase usually consists of a binary system of an aqueous solvent and an organic solvent. researchgate.net A frequently used combination is water and acetonitrile, often with a small percentage of acid, such as 0.1% acetic acid or 0.1% phosphoric acid, added to both phases. researchgate.netresearchgate.net The acid helps to improve peak shape and resolution by suppressing the ionization of acidic functional groups on the analytes. The gradient program starts with a higher proportion of the aqueous phase, gradually increasing the organic phase concentration to elute more strongly retained, less polar compounds. srce.hr

Validation Parameters: Linearity, Sensitivity, Precision, Accuracy

Method validation is essential to ensure the reliability of the analytical data. nih.gov According to International Council for Harmonisation (ICH) guidelines, key validation parameters include linearity, sensitivity, precision, and accuracy. nih.govjapsonline.com

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For Gleditsioside J and related saponins, excellent linearity is typically achieved, with correlation coefficients (R²) values often exceeding 0.999. researchgate.netsrce.hr One study reported a linearity with R² values between 0.99889 and 0.99997 for 16 reference saponins within a test range of 1.0–24.0 μg. researchgate.net

Precision: Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For the analysis of Gleditsia saponins, intra-day RSDs have been reported to be not more than 3.11% and inter-day RSDs not more than 4.02%. researchgate.net

Accuracy: Accuracy reflects the closeness of the test results to the true value. It is often determined through recovery studies by spiking a blank matrix with a known amount of the analyte standard. For eight analyzed saponins from Gleditsia, spike recoveries were reported to be in the range of 99.68–102.17%. researchgate.net Another study focusing on the aglycones of these saponins reported average recoveries of 95.8 ± 2.3% and 93.2 ± 2.2%. srce.hr

Table 1: HPLC Method Validation Parameters for Gleditsia Saponins

This table presents typical validation data from a study analyzing multiple saponins in Gleditsia fruits, providing a reference for the performance of such methods. researchgate.net

| Validation Parameter | Result |

| Linearity (R²) | 0.99889 - 0.99997 |

| Precision (RSD%) | |

| Intra-day | ≤ 3.11% |

| Inter-day | ≤ 4.02% |

| Accuracy (Spike Recovery) | 99.68% - 102.17% |

| Stability | Stable for at least 48h |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

Sensitivity of the method is defined by the Limit of Detection (LOD) and Limit of Quantification (LOQ).

LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

For a set of 16 reference saponins from Gleditsia, the LOD was found to be in the range of 0.24–0.39 μg, and the LOQ was between 1.0–1.2 μg. researchgate.net

Table 2: Sensitivity of HPLC Method for Gleditsia Saponins

This table shows the established detection and quantification limits for a group of reference saponins from Gleditsia. researchgate.net

| Parameter | Range (μg) |

| Limit of Detection (LOD) | 0.24 - 0.39 |

| Limit of Quantification (LOQ) | 1.0 - 1.2 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Profiling and Identification

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique that combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry. wikipedia.org It is particularly valuable for the structural elucidation and profiling of compounds in complex mixtures, such as plant extracts. wikipedia.org LC-MS/MS, or tandem mass spectrometry, provides an even higher level of structural information by analyzing the fragmentation patterns of selected ions. nih.gov

This technique is highly effective for identifying known saponins, including Gleditsioside J, by comparing their retention times and mass spectra with those of reference standards. nih.gov Furthermore, it enables the tentative identification of new or unknown saponins by analyzing their mass spectral data, including the mass of the molecular ion and the fragmentation patterns, which can reveal information about the aglycone structure and the sugar moieties attached. wikipedia.orgnih.gov In the analysis of compounds from Gleditsia, LC-MS/MS has been successfully used to identify flavonoids by examining their mass spectra and fragmentation characteristics. nih.gov This approach is directly applicable to the more complex saponins, providing a robust method for comprehensive profiling of Gleditsioside-rich extracts.

Quality Control and Standardization Methods for Gleditsioside-Rich Extracts

The chemical complexity of herbal extracts necessitates robust quality control and standardization methods to ensure batch-to-batch consistency. For Gleditsioside-rich extracts, this involves a multi-faceted approach.

A developed and validated HPLC method is the foundation for quality control, allowing for the quantitative determination of one or more marker compounds. researchgate.net While Gleditsioside J can serve as a marker, sometimes the aglycones, such as echinocystic acid and oleanolic acid, are used for quality control due to their commercial availability and central role in the saponin (B1150181) structure. srce.hrresearchgate.net

Future Research Directions and Translational Perspectives for Gleditsioside J

Elucidation of Unexplored Downstream Signaling Pathways and Cellular Targets

While preliminary studies have highlighted the anti-angiogenic potential of a group of saponins (B1172615) including Gleditsioside J, the precise molecular mechanisms remain largely uncharacterized. researchgate.netnih.gov Research on the closely related Gleditsioside B has shown that it can inhibit endothelial cell migration by targeting pathways such as PI3K/AKT and ERK, which in turn prevents the activation of Focal Adhesion Kinase (FAK) and Matrix Metalloproteinase-2 (MMP-2). nih.govplos.orgdntb.gov.ua

Future research on Gleditsioside J should aim to determine if it shares these targets or possesses a unique mechanism of action. Key research questions include:

Does Gleditsioside J directly inhibit key kinases like PI3K, AKT, or ERK?

What are the primary intracellular binding partners of Gleditsioside J?

How does Gleditsioside J affect the expression and activity of other members of the MMP family and their endogenous inhibitors (TIMPs)? nih.gov

Furthermore, the role of Vascular Endothelial Growth Factor (VEGF) signaling is critical in angiogenesis. physiology.org It is plausible that Gleditsioside J interferes with this pathway. Investigations should explore its effects on VEGF receptors (VEGFRs) and their downstream signaling cascades, including phospholipase C-gamma (PLC-γ) and protein kinase C (PKC). physiology.org Identifying the specific cellular targets will be paramount for understanding its therapeutic potential, particularly in diseases characterized by excessive angiogenesis. nih.govnih.gov

Investigation of Synergistic Effects with Other Bioactive Compounds

The therapeutic efficacy of natural product extracts often stems from the synergistic or additive interactions of multiple constituents. researchgate.nethebmu.edu.cn For Gleditsioside J, which co-occurs with other saponins and different classes of phytochemicals in Gleditsia species, investigating these potential synergies is a promising avenue for translational research. researchgate.netmdpi.com

Table 1: Potential Synergistic Combinations for Gleditsioside J

| Compound Class | Specific Examples | Potential Therapeutic Target | Rationale for Investigation |

| Triterpenoid (B12794562) Saponins | Gleditsioside B, Gleditsioside I, Gleditsioside O, Gleditsioside Q | Angiogenesis, Inflammation | Compounds from the same class may target different nodes of the same pathway, leading to enhanced overall inhibition. researchgate.net |

| Flavonoids | Quercetin, Aromadendrin | Inflammation, Oxidative Stress | Flavonoids are known anti-inflammatory and antioxidant agents that could complement the anti-angiogenic effects of Gleditsioside J. nih.govnih.gov |

| Polyphenols | Ellagic acid glycosides | Oxidative Stress, Cancer Cell Proliferation | Polyphenols can potentiate the effects of other compounds and may contribute to the overall biological activity of Gleditsia extracts. researchgate.netnih.gov |

| Conventional Chemotherapeutics | Cisplatin, Doxorubicin | Cancer | Gleditsioside J could potentially sensitize cancer cells to conventional drugs, allowing for lower doses and reduced toxicity. |

Such investigations could lead to the development of potent, multi-component botanical drugs or combination therapies with enhanced efficacy.

Development of Biosynthetic Engineering Strategies for Enhanced Production

The natural abundance of Gleditsioside J can be limited, making sustainable production a significant hurdle for clinical development. Metabolic and biosynthetic engineering offer a viable solution to this challenge. The biosynthesis of triterpenoid saponins like Gleditsioside J involves a complex series of enzymatic steps, starting from the mevalonate (B85504) (MVA) and methylerythritol phosphate (B84403) (MEP) pathways that produce the universal isoprene (B109036) precursors. mdpi.commdpi.com

Transcriptome analysis of Gleditsia sinensis has identified numerous genes encoding key enzymes in this process. mdpi.com Engineering strategies can focus on upregulating the expression of these critical genes to boost the production of the triterpene backbone and its subsequent glycosylation to form Gleditsioside J.

Table 2: Key Enzymes and Genes for Biosynthetic Engineering of Gleditsioside J

| Pathway Step | Enzyme/Gene Family | Specific Gene Examples (from G. sinensis) | Engineering Strategy |

| Precursor Synthesis | HMG-CoA reductase | HMGCR | Overexpression to increase the flux through the MVA pathway. mdpi.com |

| Triterpene Backbone Formation | Beta-amyrin (B1666858) synthase | LUP4 | Upregulation to enhance the production of the core sapogenin structure. mdpi.com |

| Backbone Modification | Cytochrome P450 monooxygenases (CYPs) | CYP93E1, CYP72A, CYP716A | Overexpression of specific CYPs responsible for the oxidative modifications of the triterpene skeleton. mdpi.comresearchgate.net |

| Glycosylation | UDP-glycosyltransferases (UGTs) | UGTs | Identification and overexpression of the specific UGTs that attach sugar moieties to the sapogenin to form Gleditsioside J. researchgate.net |

Furthermore, heterologous production in microbial or plant-based systems, such as Saccharomyces cerevisiae or Nicotiana benthamiana, represents a scalable and controllable manufacturing platform. bohrium.com This approach, often termed synthetic biology, involves transferring the entire biosynthetic pathway into a host organism optimized for high-yield production.

Application of Integrated Omics Approaches in Mechanistic Studies

To gain a comprehensive understanding of the biological effects of Gleditsioside J, an integrated "omics" approach is essential. These high-throughput technologies can provide a systems-level view of the molecular changes induced by the compound. mdpi.com

Proteomics: This involves the large-scale study of proteins. mdpi.comnih.gov Quantitative proteomics can be used to identify the direct protein targets of Gleditsioside J and map the global proteome changes in cells following treatment. This could confirm the inhibition of proteins in the FAK/PI3K/AKT pathways and potentially uncover novel targets. frontiersin.org

Metabolomics: This is the study of small molecules, or metabolites, within a biological system. cas.czfrontiersin.org Untargeted metabolomics can reveal how Gleditsioside J alters cellular metabolism. By comparing the metabolic profiles of treated and untreated cells, researchers can identify perturbed metabolic pathways, offering clues to its mechanism of action and potential off-target effects. researchgate.netfrontiersin.org

Transcriptomics: While already used to identify biosynthetic genes, RNA-sequencing can also be applied to understand the full spectrum of gene expression changes in response to Gleditsioside J treatment. mdpi.com This can reveal upstream regulatory mechanisms, such as the involvement of specific transcription factors.

Integrative Multi-Omics Analysis: The true power of these approaches lies in their integration. By combining proteomics, metabolomics, and transcriptomics data, researchers can construct detailed models of the cellular response to Gleditsioside J. For example, observing a change in a protein's abundance (proteomics) can be correlated with changes in its gene expression (transcriptomics) and the levels of related metabolites (metabolomics), providing a robust, multi-layered understanding of the compound's biological function.

Table 3: Application of Omics Technologies in Gleditsioside J Research

| Omics Technology | Research Question | Expected Outcome |

| Proteomics | What proteins does Gleditsioside J interact with or affect? | Identification of direct binding partners and downstream protein expression changes (e.g., FAK, AKT). nih.govfrontiersin.org |

| Metabolomics | How does Gleditsioside J alter cellular metabolism? | A global snapshot of metabolic perturbations, highlighting affected pathways. cas.czfrontiersin.org |

| Transcriptomics | Which genes are up- or down-regulated by Gleditsioside J? | A comprehensive list of affected genes and regulatory networks. mdpi.com |

| miRNA Profiling | Does Gleditsioside J affect microRNA expression? | Identification of regulatory miRNAs that could control entire signaling pathways. mdpi.com |

By pursuing these future research directions, the scientific community can systematically uncover the therapeutic potential of Gleditsioside J, paving the way for its potential translation from a natural compound to a valuable pharmacological agent.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for identifying and quantifying Gleditsioside J in plant tissues?

- Methodology : High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is the gold standard for identifying and quantifying Gleditsioside J. Key steps include:

- Tissue-specific extraction using methanol or ethanol solvents to isolate saponins.

- Structural confirmation via comparison with reference standards (e.g., retention time, MS/MS fragmentation patterns).

- Quantification using calibration curves with internal standards to ensure accuracy .

Q. How is the biosynthesis pathway of Gleditsioside J characterized in Gleditsia sinensis?

- Methodology : Combine transcriptomic and metabolomic approaches:

- Perform de novo transcriptome sequencing to identify candidate genes (e.g., cytochrome P450s, UDP-glucosyltransferases) linked to triterpenoid biosynthesis.

- Validate gene expression levels via qPCR in tissues with high saponin content (e.g., fruit).

- Correlate metabolite profiles (HPLC-MS data) with gene expression to pinpoint biosynthetic steps .

- Data Interpretation : Use Gene Ontology (GO) and KEGG pathway enrichment analyses to map candidate genes to known saponin pathways .

Q. What challenges arise when isolating Gleditsioside J from complex plant matrices?

- Methodology : Address co-elution and purity issues via:

- Multi-step fractionation (e.g., column chromatography, preparative HPLC).

- Nuclear magnetic resonance (NMR) for structural validation of isolated compounds.

- Purity assessment using diode-array detection (DAD) to confirm absence of overlapping UV spectra .

Advanced Research Questions

Q. How can researchers resolve contradictory data on Gleditsioside J’s bioactivity across studies?

- Methodology :

- Source Analysis : Compare extraction protocols (e.g., solvent polarity, temperature) and biological models (e.g., cell lines vs. in vivo systems) across studies to identify variability drivers.

- Meta-Analysis : Use statistical tools (e.g., random-effects models) to aggregate data while accounting for heterogeneity .

- Validation : Replicate key experiments under standardized conditions to isolate confounding factors .

Q. What strategies optimize experimental design for studying enzymatic regulation of Gleditsioside J biosynthesis?

- Methodology :

- Gene Silencing/Overexpression : Use RNA interference (RNAi) or CRISPR-Cas9 to modulate candidate genes (e.g., CYP450s) and monitor saponin production.

- Enzyme Assays : Purify recombinant enzymes to test substrate specificity and kinetic parameters in vitro.

- Multi-Omics Integration : Combine transcriptomics, proteomics, and metabolomics to map regulatory networks .

Q. How can transcriptomic and metabolomic data be integrated to elucidate Gleditsioside J’s ecological or pharmacological roles?

- Methodology :

- Correlation Networks : Use weighted gene co-expression network analysis (WGCNA) to link gene clusters with metabolite abundance.

- Functional Studies : Test hypotheses (e.g., defense against herbivores) using bioassays with purified Gleditsioside J.

- Cross-Disciplinary Validation : Collaborate with ecologists or pharmacologists to contextualize findings .

Key Methodological Considerations

- Reproducibility : Document experimental parameters (e.g., HPLC gradient profiles, RNA-seq library prep protocols) in supplementary materials to enable replication .

- Data Contradictions : Apply iterative analysis frameworks (e.g., triangulation of HPLC, NMR, and bioassay data) to validate unexpected results .

- Ethical Compliance : Secure permits for plant collection and adhere to Nagoya Protocol guidelines for genetic resource use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.